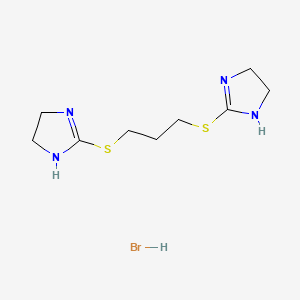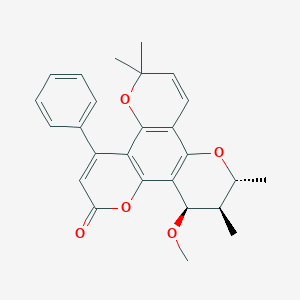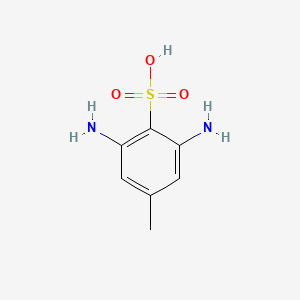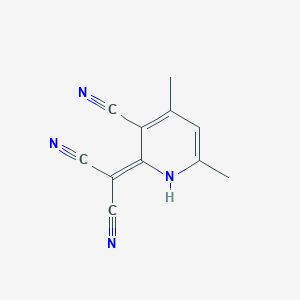
2-(3-cyano-4,6-dimethyl-1H-pyridin-2-ylidene)propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-cyano-4,6-dimethyl-1H-pyridin-2-ylidene)propanedinitrile is a heterocyclic compound with the molecular formula C11H8N4 This compound is known for its unique structure, which includes a pyridine ring substituted with cyano and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyano-4,6-dimethyl-1H-pyridin-2-ylidene)propanedinitrile typically involves the reaction of malononitrile with acetylacetone in the presence of a base such as triethylamine. This reaction proceeds through a condensation mechanism, forming the desired pyridine derivative . The reaction conditions are crucial for achieving high yields and selectivity. In neutral media, the formation of 3-cyano-4,6-dimethyl-2-pyridone is favored, while basic conditions can lead to side products .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow techniques, can be applied to scale up the laboratory synthesis to industrial levels.
化学反応の分析
Types of Reactions
2-(3-cyano-4,6-dimethyl-1H-pyridin-2-ylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or methyl groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. The reaction conditions, such as temperature, solvent, and catalyst, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyridine compounds.
科学的研究の応用
2-(3-cyano-4,6-dimethyl-1H-pyridin-2-ylidene)propanedinitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and as a ligand in coordination chemistry.
作用機序
The mechanism of action of 2-(3-cyano-4,6-dimethyl-1H-pyridin-2-ylidene)propanedinitrile involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural modifications. For instance, its derivatives may inhibit enzymes involved in inflammatory pathways or interact with receptors in the cardiovascular system .
類似化合物との比較
Similar Compounds
3-cyano-4,6-dimethyl-2-pyridone: This compound shares a similar pyridine core but differs in the functional groups attached to the ring.
2,6-dicyano-3,5-dimethylaniline: Another related compound with cyano and methyl substitutions on an aromatic ring.
Uniqueness
2-(3-cyano-4,6-dimethyl-1H-pyridin-2-ylidene)propanedinitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
778-50-7 |
|---|---|
分子式 |
C11H8N4 |
分子量 |
196.21 g/mol |
IUPAC名 |
2-(3-cyano-4,6-dimethyl-1H-pyridin-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C11H8N4/c1-7-3-8(2)15-11(10(7)6-14)9(4-12)5-13/h3,15H,1-2H3 |
InChIキー |
XHHIESRGSXAZRS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C(C#N)C#N)N1)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


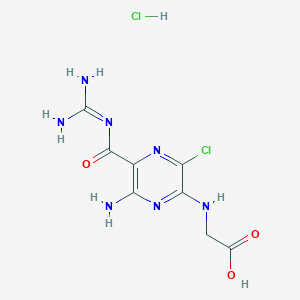
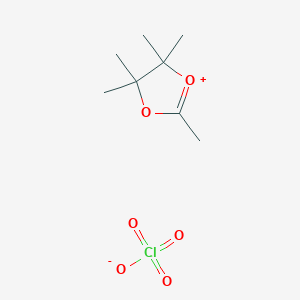
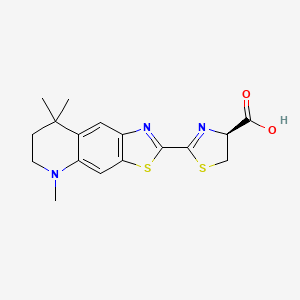
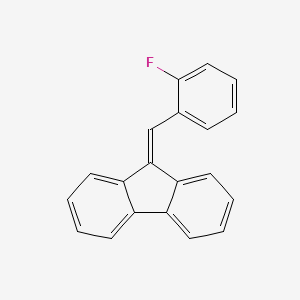
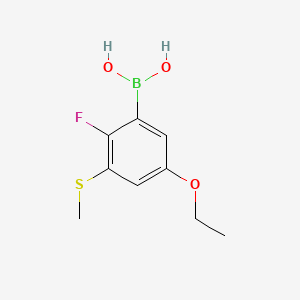
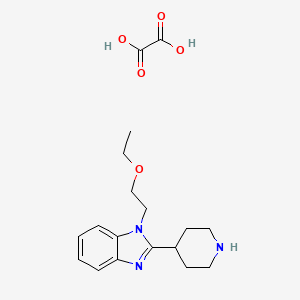
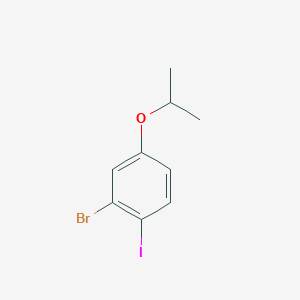
![2-Amino-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B14761397.png)
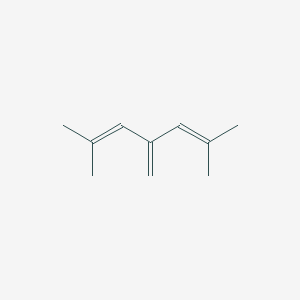
![Naphtho[1,8-cd][1,2]oxathiole](/img/structure/B14761413.png)
![Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B14761415.png)
